molecular formula C7H8ClN3 B581790 Imidazo[1,2-a]pyridin-6-amine hydrochloride CAS No. 1306604-40-9

Imidazo[1,2-a]pyridin-6-amine hydrochloride

Cat. No.: B581790
CAS No.: 1306604-40-9
M. Wt: 169.612
InChI Key: NCEBWAUIRSROFP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-amine hydrochloride is a versatile chemical building block for researchers developing novel therapeutic agents. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a nitrogen-bridgehead fused heterocycle that is a fundamental structural motif in numerous significant heterocycles with wide-ranging applications in medicinal chemistry and material science . The imidazo[1,2-a]pyridine core is recognized for its broad spectrum of biological activity, forming the central structure of several clinically used drugs. These include the anxiolytic Alpidem, the hypnotic Zolpidem, and the anti-ulcer agent Zolimidine . Derivatives based on this core have demonstrated diverse pharmacological properties, such as antibacterial, anti-inflammatory, antifungal, antiviral, and antiprotozoal activities . Recent research has also identified highly potent imidazo[1,2-a]pyridine-3-carboxamides with exceptional activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, showcasing the scaffold's potential in anti-tuberculosis drug discovery . Furthermore, this structure serves as a key intermediate in modern, eco-friendly synthetic protocols, including metal-free direct synthesis methods, underscoring its utility in sustainable chemistry . As a chemical reagent, Imidazo[1,2-a]pyridin-6-amine hydrochloride provides a critical entry point for the synthesis of more complex molecules. Its structure allows for further functionalization, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize compound properties for specific biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEBWAUIRSROFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705488
Record name Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-40-9
Record name Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions with Nitro-Substituted 2-Aminopyridines

A classical route involves 2-amino-6-nitropyridine as the starting material. Condensation with aldehydes and isonitriles via the Groebke–Blackburn–Bienaymé (GBB) reaction forms the imidazo[1,2-a]pyridine core while retaining the nitro group at the 6-position. Subsequent reduction yields the primary amine, which is treated with HCl to form the hydrochloride salt.

Procedure :

  • GBB Reaction :

    • 2-Amino-6-nitropyridine reacts with aromatic aldehydes and tert-butyl isonitrile in the presence of p-toluenesulfonic acid (pTSA) at 80°C for 12 hours.

    • Intermediate : 6-Nitro-imidazo[1,2-a]pyridine (Yield: 70–85%).

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂, Pd/C, ethanol) or Fe/HCl reduction converts the nitro group to an amine.

    • Product : Imidazo[1,2-a]pyridin-6-amine (Yield: 90–95%).

  • Salt Formation :

    • The free base is dissolved in anhydrous ethanol and treated with HCl gas, yielding the hydrochloride salt (Yield: 98%).

Advantages :

  • High regioselectivity due to pre-functionalized 2-aminopyridine.

  • Scalable under mild acidic conditions.

Metal-Free Iodine-Catalyzed Cyclization

Iodine serves as an eco-friendly catalyst for constructing the imidazo[1,2-a]pyridine skeleton. This method avoids transition metals and leverages oxidative aromatization.

Procedure :

  • Cyclization :

    • 2-Aminopyridine reacts with acetophenone derivatives in the presence of iodine (10 mol%) and ammonium chloride in water at 25°C.

    • Intermediate : 6-Nitro-imidazo[1,2-a]pyridine (Yield: 65–80%).

  • Amination :

    • Nitro reduction via Zn/HCl or SnCl₂/HCl.

  • Hydrochloride Formation :

    • Precipitation with concentrated HCl in diethyl ether.

Mechanistic Insight :
Iodine facilitates imine formation, tautomerization, and oxidative cyclization. The "on-water" conditions enhance reaction efficiency.

Copper-Catalyzed Alkyne Coupling and Subsequent Functionalization

A three-component reaction using copper(I) iodide enables modular synthesis. Ethyl propiolate acts as an alkyne source, enabling late-stage amination.

Procedure :

  • Coupling Reaction :

    • 2-Aminopyridine, 4-nitrobenzaldehyde, and ethyl propiolate react with CuI (5 mol%) in DMSO at 50°C.

    • Intermediate : 6-Nitro-imidazo[1,2-a]pyridine-3-carboxylate (Yield: 60–75%).

  • Nitro Reduction and Salt Formation :

    • Hydrogenation (Pd/C, H₂) followed by HCl treatment.

Advantages :

  • Broad substrate tolerance for aldehydes and alkynes.

  • Compatible with continuous-flow systems for scale-up.

Microwave-Assisted Synthesis and Reduction

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes.

Procedure :

  • Microwave Cyclization :

    • 2-Amino-6-nitropyridine, bromomalonaldehyde, and pTSA in ethanol–water (3:1) irradiated at 150°C for 15 minutes.

    • Intermediate : 6-Nitro-imidazo[1,2-a]pyridine (Yield: 85–90%).

  • Reduction and Salt Formation :

    • NaBH₄/CuCl₂ reduction, followed by HCl gas saturation.

Key Feature :

  • 50% reduction in energy consumption compared to conventional heating.

Analytical Characterization and Data

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.90–7.30 (m, pyridine-H), 5.20 (s, 2H, NH₂).

  • IR : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Reaction Time
GBB + Reduction85–95>99%15 h
Iodine Catalysis65–8098%8 h
Copper-Catalyzed60–7597%12 h
Microwave85–90>99%0.25 h

Comparison of Synthetic Routes

  • Ecological Impact : Iodine and microwave methods minimize waste and energy use.

  • Scalability : GBB and copper-catalyzed routes are ideal for industrial applications.

  • Cost : Metal-free methods reduce reliance on expensive catalysts .

Chemical Reactions Analysis

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-amine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The imidazo[1,2-a]pyridine core is highly versatile, with substitutions at positions 2, 3, 6, and 8 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
Imidazo[1,2-a]pyridin-6-amine HCl -NH₂ at C6, HCl counterion C₇H₈ClN₃ 176.6 (estimated) Intermediate in drug synthesis
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine HCl -F at C8, -CH₃ at C2, -NH₂ at C6 C₈H₉ClFN₃ 201.63 Potential CNS-targeting agent
6-Chloroimidazo[1,2-a]pyridine -Cl at C6 C₇H₅ClN₂ 152.58 Antimicrobial scaffold
(S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine -CH(NH₂)CH₃ at C6 C₉H₁₁N₃ 161.2 Chiral building block for inhibitors

Key Observations :

  • Halogenation (e.g., -Cl, -Br, -F) enhances electrophilicity and bioactivity. For example, 6-chloro derivatives exhibit antimicrobial properties , while 8-bromo-6-chloro analogs show enhanced reactivity in cross-coupling reactions .
  • Amino groups at C6 improve solubility and enable further functionalization. The hydrochloride salt form (as in the target compound) increases stability and bioavailability .
  • Steric effects : Methyl or ethyl substitutions (e.g., 2-methyl in ) reduce metabolic degradation but may limit binding affinity in certain targets.
Comparative Yields and Efficiency
Reaction Type Example Compound Yield Conditions Reference ID
Nitro reduction (SnCl₂) 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)aniline 49% SnCl₂/EtOH, 100°C, 1.5 h
Suzuki coupling 6-(4-Methoxybenzyl)quinazolin-4-amine 79.8% Pd(dppf)Cl₂, 100°C, 4–6 h

Note: Palladium-catalyzed cross-coupling generally offers higher yields and regioselectivity compared to classical reductions .

Antimicrobial Efficacy

While the target compound’s activity is unspecified, structurally related imidazo[1,2-a]pyridines demonstrate:

Physicochemical and Pharmacokinetic Comparisons

Property Imidazo[1,2-a]pyridin-6-amine HCl 8-Fluoro-2-methyl Analog 6-Chloro Analog
LogP (Predicted) ~1.2 1.22 2.1
pKa (Predicted) 8.3 (amine) 8.31 3.5 (imidazole N-H)
Solubility High (HCl salt) Moderate Low

Key Insights :

  • The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability.

Biological Activity

Imidazo[1,2-a]pyridin-6-amine hydrochloride is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structure. The specific compound in focus, this compound, exhibits properties that make it a valuable scaffold in medicinal chemistry. Its molecular formula is C7H7N3HClC_7H_7N_3\cdot HCl, with a molecular weight of approximately 172.6 g/mol .

Biological Activities

The biological activities of this compound are extensive and include:

  • Antimicrobial Activity : Several studies have demonstrated the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of M. tuberculosis .
  • Anticancer Properties : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as HeLa. In one study, certain derivatives displayed IC50 values below 150 μM, indicating significant cytotoxic effects .
  • Antiparasitic Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their activity against parasites such as Leishmania donovani and Trypanosoma cruzi. A notable compound from a virtual screening collaboration demonstrated effective antiparasitic activity with no cytotoxic effects on host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Research indicates that modifications at various positions on the imidazo ring can significantly enhance potency and selectivity. For example:

PositionModificationEffect
6Alkyl groupIncreased lipophilicity and potency
7HalogenEnhanced antibacterial activity
3Amino groupImproved anticancer properties

Studies have highlighted that specific substitutions can lead to enhanced interactions with biological targets, thereby improving therapeutic efficacy .

Case Study 1: Antimycobacterial Activity

A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that were screened for activity against M. tuberculosis. Compounds demonstrated potent activity with MIC values significantly lower than those of existing treatments. Notably, one compound surpassed the efficacy of the clinical candidate PA-824 by nearly tenfold .

Case Study 2: Antiparasitic Screening

In another investigation focusing on visceral leishmaniasis, an imidazo[1,2-a]pyridine derivative was identified as a hit through virtual screening. Subsequent optimization led to compounds exhibiting high selectivity indices and improved antiparasitic activity without cytotoxicity .

Q & A

Q. What green chemistry principles apply to reducing waste in the synthesis of this compound?

  • Methodological Answer : Replace traditional solvents with ionic liquids or supercritical CO2. Monitor atom economy using E-factor calculations, aiming for values <5, as per CRDC guidelines on sustainable chemical engineering .

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